![molecular formula C12H16O3 B2781037 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one CAS No. 1155083-53-6](/img/structure/B2781037.png)
1-[4-(2-Methoxyethyl)phenoxy]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxyethyl)phenoxy]propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is a derivative of phenoxypropanone and is known for its applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
The primary target of 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one is the β1-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function .
Mode of Action
This compound acts as a β1-adrenergic antagonist . By binding to the β1-adrenergic receptor, it blocks the action of endogenous catecholamines, leading to a decrease in cardiac output .
Biochemical Pathways
The compound is involved in the adrenergic signaling pathway. By blocking the β1-adrenergic receptor, it inhibits the downstream effects of catecholamines, leading to a reduction in heart rate and blood pressure .
Pharmacokinetics
It is known that the compound undergoes kinetic resolution by pseudomonas fluorescens lipase (pfl), which selectively acylates the r-form of the compound . This process is influenced by factors such as temperature, enzyme activity, and substrate concentration .
Result of Action
The molecular effect of this compound is the inhibition of the β1-adrenergic receptor, leading to a decrease in cardiac output . On a cellular level, this results in a reduction in heart rate and blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the enzyme activity and the rate of the kinetic resolution process . Additionally, the concentration of the substrate can also impact the enantioselectivity and conversion of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-(2-methoxyethyl)phenol with propan-2-one under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[4-(2-Methoxyethyl)phenoxy]propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Metoprolol: A beta-blocker derived from 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one, used to treat hypertension and angina.
Atenolol: Another beta-blocker with a similar structure but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with broader applications in treating cardiovascular conditions.
Uniqueness: this compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various beta-blockers. Its methoxyethyl group provides distinct chemical properties that influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(13)9-15-12-5-3-11(4-6-12)7-8-14-2/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXLSOMKQNTBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155083-53-6 |
Source


|
| Record name | 1-[4-(2-methoxyethyl)phenoxy]propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
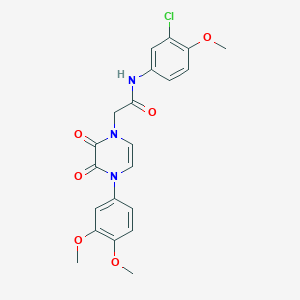
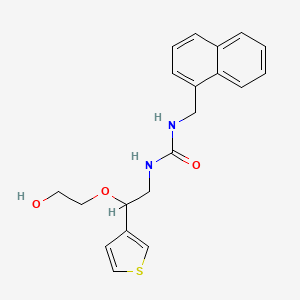

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2780958.png)
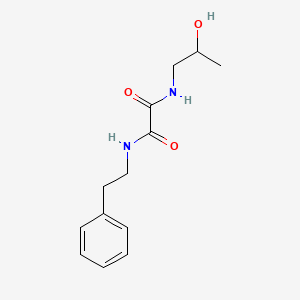
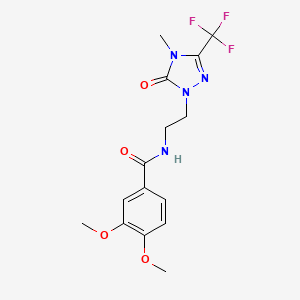
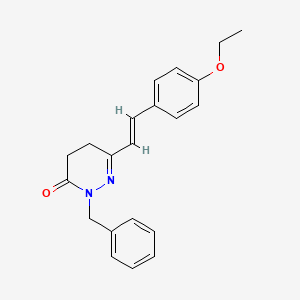
![4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B2780967.png)
![N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780969.png)
![[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2780970.png)
![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2780971.png)
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2780974.png)
![3,10-Diazabicyclo[4.3.1]decan-4-one](/img/structure/B2780975.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine](/img/structure/B2780977.png)
